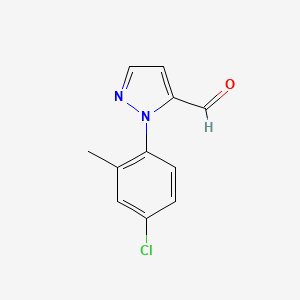
1-(4-chloro-2-methylphenyl)-1H-pyrazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chloro-2-methylphenyl)-1H-pyrazole-5-carbaldehyde is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a 4-chloro-2-methylphenyl group and a formyl group at the 5-position of the pyrazole ring.
Synthetic Routes and Reaction Conditions:
Chlorination and Subsequent Cyclization: One common synthetic route involves the chlorination of 2-methylphenyl derivatives followed by cyclization to form the pyrazole ring. This process typically requires the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Condensation Reactions: Another method involves the condensation of hydrazine with appropriate carbonyl compounds to form the pyrazole ring. This reaction is often carried out under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution Reactions: Substitution reactions involving the chloro and formyl groups can be achieved using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Nucleophiles such as ammonia or amines, and electrophiles like alkyl halides.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, and ketones.
Reduction: Alcohols and amines.
Substitution: Amides, esters, and ethers.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the development of bioactive compounds with potential biological activities.
Medicine: The compound has been investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1-(4-chloro-2-methylphenyl)-1H-pyrazole-5-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
1-(4-Chloro-2-methylphenyl)-1H-pyrazole-5-carbaldehyde is unique due to its specific structural features. Similar compounds include:
1-(4-chlorophenyl)-1H-pyrazole-5-carbaldehyde: Lacks the methyl group at the 2-position.
1-(2-methylphenyl)-1H-pyrazole-5-carbaldehyde: Lacks the chloro group at the 4-position.
1-(4-chloro-2-methylphenyl)-1H-pyrazole-4-carbaldehyde: Formyl group at the 4-position instead of the 5-position.
These structural differences can lead to variations in reactivity, biological activity, and applications.
Propriétés
Formule moléculaire |
C11H9ClN2O |
|---|---|
Poids moléculaire |
220.65 g/mol |
Nom IUPAC |
2-(4-chloro-2-methylphenyl)pyrazole-3-carbaldehyde |
InChI |
InChI=1S/C11H9ClN2O/c1-8-6-9(12)2-3-11(8)14-10(7-15)4-5-13-14/h2-7H,1H3 |
Clé InChI |
DXSVUOSBKQTCCD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)N2C(=CC=N2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[2-Fluoro-4-(trifluoromethyl)phenyl]benzaldehyde](/img/structure/B15324812.png)


![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-(2-fluoro-phenyl)-propionic acid](/img/structure/B15324842.png)
![Ethyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B15324844.png)

